(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
CAS No.: 1135417-31-0
Cat. No.: VC0550172
Molecular Formula: C₃₂H₃₈F₃N₅O₁₁
Molecular Weight: 725.67
* For research use only. Not for human or veterinary use.
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid - 1135417-31-0](/images/no_structure.jpg)
Specification
CAS No. | 1135417-31-0 |
---|---|
Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ |
Molecular Weight | 725.67 |
IUPAC Name | (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)/t15-,20-,21-,22-,27-/m0/s1 |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C |
Introduction
Chemical Identity and Properties
Basic Identification
The compound (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid (also commonly referred to as Ac-IEPD-AFC) is recorded in PubChem with the CID 25108575 . This complex peptide-based molecule consists of a tetrapeptide sequence (Isoleucine-Glutamic acid-Proline-Aspartic acid) conjugated to a 7-amino-4-trifluoromethylcoumarin (AFC) fluorescent moiety .
Molecular Properties
The compound has a well-defined stereochemical structure with specific chirality at multiple carbon centers as indicated by the (S) designations in its systematic name. Table 1 summarizes its key physicochemical properties:
Functional Components
The compound consists of several key functional components:
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Tetrapeptide sequence (Ac-IEPD): The N-acetylated tetrapeptide Ile-Glu-Pro-Asp forms the recognition segment that binds to the active site of Granzyme B .
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Fluorogenic moiety: The 7-amino-4-trifluoromethylcoumarin (AFC) group serves as a fluorescent reporter, which is released upon enzymatic cleavage .
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Trifluoromethyl group: The CF3 substituent on the coumarin ring enhances the fluorescence properties of the released AFC group .
Mechanism of Action
Interaction with Granzyme B
The compound functions as a highly specific substrate for Granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells during immune responses . Granzyme B recognizes and binds to the tetrapeptide sequence (Ac-IEPD) within the compound, specifically targeting the bond between the aspartic acid residue and the AFC moiety.
Cleavage Process
When Granzyme B cleaves the peptide bond between the aspartic acid residue and the AFC group, it releases the fluorescent AFC moiety, resulting in a measurable increase in fluorescence . This reaction can be represented as:
Ac-IEPD-AFC + Granzyme B → Ac-IEPD + AFC (fluorescent)
The released AFC exhibits strong fluorescence that can be detected using a fluorescence microplate reader, typically with excitation at approximately 400 nm and emission at 505 nm .
Specificity Analysis
The compound demonstrates high specificity for Granzyme B due to its unique tetrapeptide sequence. Table 2, derived from experimental data, shows the relative specificity of Ac-IEPD-AFC compared to similar substrates:
Research Applications
Detection of Granzyme B Activity
The primary application of this compound is as a fluorogenic substrate for detecting and quantifying Granzyme B activity in various biological samples . Researchers use it in assays to:
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Evaluate cytotoxic T lymphocyte (CTL) function in immunological studies
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Assess natural killer (NK) cell activity in response to infections or cancer
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Investigate the role of Granzyme B in cell death pathways
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Monitor Granzyme B expression during immune responses
Study of Apoptotic Pathways
The compound plays a crucial role in investigating apoptotic pathways, particularly those involving Granzyme B . Granzyme B can induce cell death through both caspase-dependent and caspase-independent mechanisms, and this substrate helps researchers distinguish between these pathways.
Comparative Analysis with Related Compounds
Comparison with Other Fluorogenic Substrates
The compound belongs to a family of fluorogenic substrates used for detecting protease activity. Table 3 compares it with similar fluorogenic substrates:
Structure-Activity Relationships
The specific structural features of the compound contribute to its function and selectivity. The tetrapeptide sequence (Ac-IEPD) is recognized by Granzyme B, while the AFC group provides the fluorescence signal upon release.
Research on similar compounds has identified critical structural elements that determine enzyme specificity. For example, a study mentioned in revealed that "The optimal substrate cleavage site of GrB is P4 I/VXXD-P1 (where X is any amino acid) with critical isoleucine/valine and aspartic acid residues at P4 and P1 respectively," which explains the effectiveness of the IEPD sequence in the compound.
Biological Significance
Role in Immune Response
The compound's target enzyme, Granzyme B, plays a crucial role in the immune system's response to viral infections and cancer. "Granzyme-mediated cell death is the main pathway for cytotoxic lymphocytes to kill virus-infected and tumour cells" . The ability to measure Granzyme B activity using this compound is therefore essential for understanding immune system function.
Technical Considerations and Experimental Methods
Assay Protocols
When using this compound for experimental purposes, specific protocols are typically followed:
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In vitro assays: "200 μM synthetic peptide substrate Ac-IETD-pNA (acetyl-Ile-Glu-Thr-Asp-p-nitroanilide; Alexis, Grünberg, Germany) and reaction buffer (10 mM Hepes, pH 7.4, 140 mM NaCl and 2.5 mM CaCl2) in a total volume of 100 μl per sample" . Similar conditions would be used for Ac-IEPD-AFC.
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Measurement parameters: "Cleavage of substrate was determined by measuring the absorbance at 405 nm with a microplate reader (corrected for background by subtracting A490)" . For fluorescent substrates like Ac-IEPD-AFC, fluorescence measurement (excitation ~400 nm, emission ~505 nm) would be used instead.
Sample Preparation Considerations
For optimal results when working with this compound, several considerations should be taken into account:
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Storage conditions: The compound should be stored according to manufacturer recommendations, typically at -20°C and protected from light.
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Dissolution: Properly dissolve the compound in an appropriate solvent (usually DMSO) before diluting in assay buffer.
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Controls: Include appropriate controls, such as substrate without enzyme (blank) and known amounts of the fluorescent product (AFC) for calibration.
Current Research and Future Perspectives
Recent Research Findings
Recent studies have expanded our understanding of Granzyme B's functions and have utilized this compound in novel ways:
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A study mentioned in found that "Cleavage of Notch1 by GrB results in a loss of transcriptional activity, independent of Notch1 activation," revealing a potential mechanism by which Granzyme B mediates cell death.
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Research has shown that "GrB cleaved the intracellular Notch1 domain at least twice at two distinct aspartic acids, Asp1860 and Asp1961" , demonstrating the precision with which Granzyme B targets specific cleavage sites.
Future Research Directions
Future research involving this compound may focus on:
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Novel therapeutic approaches: Targeting Granzyme B activity for cancer immunotherapy or treatment of autoimmune diseases.
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Development of improved substrates: Creating substrates with enhanced specificity or sensitivity for Granzyme B detection.
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Single-cell analysis: Utilizing microfluidic platforms to study Granzyme B activity at the single-cell level, providing insights into cellular heterogeneity.
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